molecular formula C11H12BrN3 B13244480 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Cat. No.: B13244480
M. Wt: 266.14 g/mol
InChI Key: FZNCOXUKILZHEN-UHFFFAOYSA-N
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Description

4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline ( 1248910-25-9) is a synthetic organic compound with a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol . This aniline derivative features a benzylamine core structure, where the amine nitrogen is functionalized with a 1H-imidazol-2-ylmethyl group, and the phenyl ring is substituted with a bromo atom at the para-position and a methyl group at the ortho-position . The presence of both the electron-rich imidazole ring and the halogen substituent makes this molecule a valuable intermediate in organic synthesis and medicinal chemistry research. It is structurally related to other aniline-imidazole compounds that serve as key precursors for the development of pharmaceutical agents . For instance, similar molecular frameworks are investigated in the synthesis of compounds with potential biological activities . The bromo substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl systems for material science and drug discovery applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

InChI

InChI=1S/C11H12BrN3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

FZNCOXUKILZHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=NC=CN2

Origin of Product

United States

Preparation Methods

Route A: Bromination of 1,2-Dimethyl-1H-imidazole

  • Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature.
  • Reaction monitored via LCMS and TLC, with purification by column chromatography.

Route B: Debromination and Selective Bromination

  • Starting from commercially available 1,2-dimethyl-1H-imidazole, selective bromination is achieved using NBS, followed by purification to isolate the mono-brominated derivative.

Reaction Conditions & Data:

Reagent Solvent Temperature Yield Reference
NBS DMF Room temperature 80%
NBS THF –25°C (dropwise addition) 75–80%

Note: The use of isopropyl magnesium chloride in THF facilitates selective debromination and substitution, as demonstrated in scalable syntheses.

Coupling of the Aromatic Amine with the Imidazole Fragment

Methodology:

  • The coupling of the brominated aromatic amine with the imidazole derivative is performed via nucleophilic substitution or transition-metal catalyzed coupling (e.g., Suzuki–Miyaura).
  • Transition-metal catalysis, such as palladium or ruthenium catalysts, under controlled pH (7–9) and suitable solvents (e.g., dichloroethane, hexafluoroisopropanol), enhances yield and selectivity.

Representative Reaction Conditions:

Catalyst Solvent Temperature Yield Reference
Palladium catalyst DCE / HFIP 80–120°C >70%

Industrial and Scalable Synthesis Considerations

  • The synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been optimized for large-scale production, with yields exceeding 74% using cost-effective raw materials.
  • Use of continuous flow reactors and automated purification techniques such as recrystallization and chromatography ensures high purity and reproducibility.
  • The key to scalability is the selective bromination step and efficient coupling conditions, minimizing by-products and reaction time.

Summary of Reaction Pathways and Conditions

Step Reaction Reagents Conditions Yield / Purity References
Bromination Aromatic amine NBS / Br2 0–25°C, inert solvent ~80%
Imidazole bromination 1,2-Dimethyl-1H-imidazole NBS Room temp / –25°C 75–80%
Coupling Aromatic amine + imidazole Pd catalyst / transition metal 80–120°C >70%

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and methylaniline group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Moieties

Key structural analogues include:

Compound Name/ID Substituents/Modifications Key Properties/Activities Reference
Compound 62 (Chandrasekera et al.) 4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline Potent anti-Mycobacterium tuberculosis (MIC = 0.16 µM); high selectivity (SI > 625)
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine (XX H) Chloro instead of bromo; similar imidazole linker Antifungal activity (comparable to miconazole)
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) Thiophene-imine substituent Synthesized via Suzuki coupling (94% yield); studied for nonlinear optical properties
4-(5-Bromo-1H-benzoimidazol-2-yl)aniline Bromo on benzimidazole ring; no methyl group Structural analogue with distinct substitution pattern

Key Observations :

  • Substituent Position: Bromination on the aniline ring (target compound) vs. benzimidazole () alters electronic distribution.
  • Biological Activity : Compound 62 () demonstrates that bromo-methylaniline derivatives with benzimidazole moieties exhibit superior antimicrobial potency. The target compound’s imidazole (vs. benzimidazole) may reduce lipophilicity but retain activity against fungal pathogens .
  • Synthetic Flexibility : Suzuki cross-coupling () enables modular derivatization of bromo-anilines, suggesting the target compound could be functionalized similarly for structure-activity relationship (SAR) studies.
Spectroscopic and Crystallographic Comparisons
  • FTIR/NMR : Benzimidazole-aniline derivatives () show characteristic NH stretches (3250–3350 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹). The target compound’s bromo substituent would downfield-shift aromatic protons in ¹H NMR (e.g., δ 7.2–7.8 ppm) compared to chloro analogues .
  • Crystal Structure: The structurally related (E)-4-bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline () adopts a near-orthogonal conformation (71.9° dihedral angle between aromatic planes), lacking hydrogen bonds. This suggests the target compound may exhibit similar packing behavior, influencing solubility and crystallinity .
Electronic and Reactivity Profiles
  • The target compound’s bromine atom may further lower the LUMO energy, enhancing electrophilicity .
  • Reactivity Descriptors : Electron-withdrawing bromo groups increase chemical hardness (η), reducing reactivity toward nucleophiles compared to methyl or chloro substituents .

Biological Activity

4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is an organic compound with a unique structure that includes a bromine atom, an imidazole ring, and a methylaniline moiety. This combination of functional groups imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound exhibits potential antimicrobial , anticancer , and enzyme-modulating activities .

The biological activity of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in these interactions, potentially modulating enzyme activity and influencing various biological pathways. The presence of the bromine atom may enhance binding affinity, thereby affecting the compound's overall biological activity.

Antimicrobial Activity

Studies have shown that 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. In vitro studies have evaluated its cytotoxic effects on multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results revealed that the compound induces cell cycle arrest and apoptosis in these cancer cells. The concentration required for 50% inhibition of cell viability (IC50) was determined through MTT assays, demonstrating promising results compared to standard chemotherapeutic agents like cisplatin .

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Induces G0/G1 arrest
MCF-720Induces apoptosis
HeLa25Modulates p53 pathway

Study 1: Cytotoxicity Evaluation

In a controlled study, 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline was tested against several cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in the HCT-116 cell line.

Study 2: Enzyme Interaction

Another investigation focused on the enzyme-modulating effects of the compound. It was found to interact with specific targets involved in cancer progression, such as MDM2-p53 interactions. Although it did not inhibit these interactions directly, it induced apoptosis through alternative pathways, suggesting a complex mechanism of action that warrants further exploration .

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